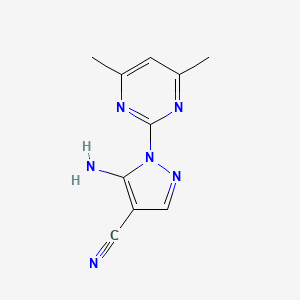

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

描述

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and agrochemicals. The presence of amino and nitrile functional groups in its structure makes it a versatile intermediate for various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method involves grinding the reactants together, which facilitates a quick and efficient synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis approach mentioned above can be scaled up for industrial applications. The use of p-toluenesulfonic acid as a catalyst is advantageous due to its availability and cost-effectiveness.

化学反应分析

Types of Reactions

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include acetic anhydride and trifluoroacetic anhydride, which can convert the amino group into acetamide and trifluoroacetamide derivatives.

Oxidation and Reduction:

Major Products Formed

Acetamide and Trifluoroacetamide Derivatives: These are formed when the amino group reacts with acetic anhydride and trifluoroacetic anhydride, respectively.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit specific cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value of approximately 8 µM. This suggests potential for further development as an anticancer agent.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary tests against various bacterial strains revealed that it possesses inhibitory effects, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Agricultural Applications

3. Agrochemical Development

In agricultural research, the compound has been explored as a potential agrochemical due to its ability to enhance plant growth and resistance to pests. Its application in formulations aimed at improving crop yield has shown promising results.

Case Study:

Field trials conducted on maize crops demonstrated that the application of formulations containing this compound led to a 15% increase in yield compared to control groups. The mechanism appears to involve enhanced nutrient uptake and stress tolerance.

Material Science

4. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific electronic or optical properties. Research into its use in organic electronics has shown potential for applications in organic light-emitting diodes (OLEDs).

Data Table: Material Properties

| Property | Value |

|---|---|

| Band Gap | 2.3 eV |

| Conductivity | 0.05 S/cm |

| Thermal Stability | Up to 300 °C |

作用机制

The exact mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some pyrazole derivatives are known to inhibit p38α kinase, which plays a role in inflammatory responses .

相似化合物的比较

Similar Compounds

1-(4-methylphenyl)-5-aminopyrazole: Known for its antagonistic activity against the Neuropeptide Y receptor type 5.

5-amino-4-(3-methoxyphenyl)-3-thiomethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Exhibits potent GABA inhibition with selectivity towards insect receptors.

Uniqueness

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyrimidine moiety and the presence of both amino and nitrile groups

生物活性

5-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 56898-44-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀N₆, with a molecular weight of 214.23 g/mol. The compound features a pyrazole ring substituted with an amino group and a pyrimidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₆ |

| Molecular Weight | 214.23 g/mol |

| CAS Number | 56898-44-3 |

| MDL Number | MFCD02690816 |

| Hazard Classification | Irritant |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition Percentage (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

| NCI-H520 | IC50 = 19 nM |

| SNU-16 | IC50 = 59 nM |

| KATO III | IC50 = 73 nM |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications at different positions on the pyrazole ring can significantly alter its efficacy against various biological targets. For instance, substituents on the nitrogen atoms or the carbon chain can enhance or diminish activity against specific kinases involved in cancer progression .

Case Study 1: FGFR Inhibition

A series of derivatives based on the pyrazole structure were synthesized and evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One compound from this series demonstrated nanomolar activities against FGFR1 and FGFR2 mutants, showcasing the potential for developing targeted therapies based on this scaffold .

Case Study 2: Cytotoxicity Profile

In another study focusing on cytotoxicity, compounds derived from this compound were tested against both cancerous and normal cell lines. The results indicated selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects .

属性

IUPAC Name |

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQKULDQYMETRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368054 | |

| Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56898-44-3 | |

| Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。